Product packaging for Cgs-9896(Cat. No.:CAS No. 77779-36-3)

Cgs-9896

Cat. No.: B1663375
CAS No.: 77779-36-3
M. Wt: 295.72 g/mol
InChI Key: QCBUAKLOWCOUCR-UHFFFAOYSA-N
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Description

Cgs-9896 (CAS 77779-36-3) is a pyrazoloquinoline compound known for its high-affinity binding to benzodiazepine receptors, acting as a partial agonist. It is a structurally distinct nonbenzodiazepine that produces potent anxiolytic and anticonvulsant effects in animal models, without the significant sedative or muscle-relaxant properties typically associated with classical benzodiazepines like diazepam . Its unique agonist-antagonist profile makes it a valuable tool for researching anxiety mechanisms and seizure disorders without confounding sedation. Research indicates this compound is effective in blocking pentylenetetrazol-induced seizures and discriminative cues, and it can suppress absence-like seizures in genetic animal models . Notably, studies have shown its remarkable therapeutic effectiveness as an adjunct therapy in organophosphate intoxication, where it significantly increased the LD50 of fluostigmine and demonstrated an effect twice that of diazepam after 24 hours . Additional investigated effects include the ability to increase appetite and reduce the development of gastrointestinal ulcers following chronic stress . This compound is offered for scientific research applications only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10ClN3O B1663375 Cgs-9896 CAS No. 77779-36-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77779-36-3

Molecular Formula

C16H10ClN3O

Molecular Weight

295.72 g/mol

IUPAC Name

2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C16H10ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20/h1-9,19H

InChI Key

QCBUAKLOWCOUCR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=O)N(N3)C4=CC=C(C=C4)Cl

Synonyms

2-(4-chlorophenyl)-2,5-dihydropyrazolo(4,3-c)quinoline-3(3H)-one
CGS 9896
CGS-9896

Origin of Product

United States

Molecular and Receptor Level Mechanisms of Action of Cgs 9896

High-Affinity Interaction with Benzodiazepine (B76468) Receptors

CGS-9896 is a potent ligand for the benzodiazepine binding sites on the GABA-A receptor complex. nih.gov This high-affinity interaction is the initial step in its mechanism of action, allowing it to modulate receptor function at low concentrations.

Research has consistently shown that this compound is a powerful inhibitor of radioligand binding to benzodiazepine receptors. Specifically, it potently displaces the binding of [³H]-flunitrazepam in various brain regions. Quantitative studies have determined its binding affinity to be in the subnanomolar range, indicating a very high affinity for these receptor sites. nih.govescholarship.org This places this compound among the more potent ligands for the benzodiazepine receptor.

Table 1: Receptor Binding Affinity of this compound

Radioligand Displaced Brain Region(s) Binding Affinity (Ki)

The binding of this compound is not uniform throughout the brain. Studies using quantitative autoradiography have revealed regional differences in its interaction with benzodiazepine receptors. This compound demonstrates a preferential ability to inhibit the binding of [³H]-flunitrazepam in the cerebellum compared to the hippocampal dentate gyrus. kisti.re.kr Although the magnitude of this preference is described as small, it is significant because the cerebellum is rich in benzodiazepine type 1 (BZ-1) receptors. kisti.re.kr This suggests that this compound acts preferentially at this putative BZ-1 receptor subtype. kisti.re.kr

Characterization of Agonist, Partial Agonist, and Antagonist Properties at Benzodiazepine Receptors

The pharmacological identity of this compound is complex, with studies variously describing it as having agonist, partial agonist, and antagonist properties. This mixed profile suggests a nuanced interaction with the benzodiazepine receptor that differs from classical full agonists like diazepam. kisti.re.krunibe.ch

This compound is often classified as a partial agonist. cqvip.com This is supported by findings that it produces an intermediate level of enhancement of [³H]GABA binding, a level that is distinguishable from both full agonists (which cause a large enhancement) and antagonists (which cause little to no enhancement). nih.gov This partial efficacy may underlie its anxiolytic effects without producing the significant sedation associated with full agonists. unibe.ch

In behavioral studies, this compound displays a mixed agonist-antagonist profile. It shows clear agonist-like properties, such as providing protection against chemically-induced seizures. nih.govunibe.ch However, it can also antagonize certain effects of full agonists; for instance, it has been shown to block the motor impairment induced by diazepam. unibe.ch Furthermore, some studies using mouse neurons in cell culture have characterized this compound as a pure benzodiazepine receptor antagonist.

More recent research provides a structural basis for this complex pharmacology, suggesting that pyrazoloquinolinones like this compound may interact with multiple sites on the GABA-A receptor. researchgate.net It has been proposed to act as a null modulator (an antagonist) at the classical high-affinity benzodiazepine binding site located at the α+/γ- subunit interface, while simultaneously acting as a positive allosteric modulator at a different, lower-affinity site, possibly at the extracellular α+/β- interface. This dual action could explain its ability to produce some agonist-like effects while antagonizing others.

Evidence Supporting Benzodiazepine Agonist-Type Activity

The agonist properties of this compound have been established across various preclinical models, demonstrating its capacity to produce effects characteristic of benzodiazepine receptor agonists. In drug discrimination studies, rats trained to recognize this compound showed a dose-responsive performance. nih.gov These rats then generalized this learned response to classical benzodiazepines like chlordiazepoxide and the barbiturate (B1230296) pentobarbital, indicating that the animals perceived the internal stimulus produced by this compound as similar to that of these known sedative-hypnotics. nih.gov The discriminative stimulus of this compound was fully blocked by the benzodiazepine antagonist Ro15-1788 (flumazenil), confirming that these effects are mediated through the benzodiazepine receptor. nih.govnih.gov

Further evidence for its agonist activity comes from its anxiolytic and anticonvulsant effects. This compound has demonstrated anticonflict activity in footshock paradigms and is effective against pentylenetetrazol-induced seizures. nih.gov In a mouse exploratory model of anxiety, this compound significantly increased light-dark transitions, an indicator of anxiolytic action, without altering general locomotor activity, suggesting a non-sedating anxiolytic profile. nih.gov

Experimental ModelAnimalKey FindingReference
Drug DiscriminationRatRats trained on this compound generalized to chlordiazepoxide and pentobarbital. nih.gov
Antagonism of Discriminative CueRatThe benzodiazepine antagonist Ro15-1788 fully blocked the this compound cue. nih.gov
Pentylenetetrazol-Induced SeizuresRodentThis compound blocked the discriminative cue of pentylenetetrazol with a potency similar to diazepam. nih.gov
Mouse Light-Dark BoxMouseSignificantly increased transitions between compartments, indicating anxiolytic activity. nih.gov

Demonstration of Partial Agonist Efficacy in Behavioral Assays

While this compound exhibits clear agonist-like effects, its efficacy is often lower than that of full agonists like diazepam, a hallmark of a partial agonist. In squirrel monkeys trained on a fixed-interval schedule where responding was suppressed by electric shock, low-to-intermediate doses of this compound increased rates of punished responding, a classic anxiolytic effect. nih.gov However, the maximum increases in response rates were typically less than those produced by the full agonists lorazepam and zopiclone (B121070). nih.gov

This partial agonist profile is also evident in its weaker sedative and motor-impairing effects compared to full agonists. nih.gov Studies have shown that this compound does not impair the traction reflex in mice or rotorod performance in rats and only slightly decreases motor activity. nih.gov This separation of anxiolytic effects from sedative and muscle-relaxant properties is a key characteristic that distinguishes this compound from classical benzodiazepines. nih.gov The discriminative stimuli produced by this compound are thought to be related to a pure anxiolytic action, devoid of the sedation and muscle relaxation associated with full agonists. nih.gov

Unmasking of Antagonist Actions under Specific Experimental Conditions

The mixed pharmacological profile of this compound includes antagonist actions that become apparent under certain experimental conditions. nih.gov This dual activity was demonstrated in behavioral studies where pretreatment with a high dose of this compound antagonized the rate-increasing effects of the full agonists lorazepam and zopiclone in squirrel monkeys. nih.gov Similarly, this compound was found to block the motor impairment induced by diazepam in rats, further highlighting its antagonist capabilities. nih.gov These findings suggest that while this compound can activate the benzodiazepine receptor to produce anxiolytic effects, at higher receptor occupancy it can also block the actions of more efficacious agonists. This agonist-antagonist profile suggests that this compound may act as a partial agonist at the benzodiazepine receptor. nih.gov

GABAA Receptor Subtype Selectivity and Functionalization in this compound Analogs

The unique behavioral profile of this compound and related pyrazoloquinolines is rooted in their complex interactions with various GABAA receptor subtypes. nih.gov GABAA receptors are pentameric protein complexes assembled from a variety of subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties of the receptor. frontiersin.org

Differential Affinity and Efficacy Across Alpha Subunits (e.g., α1, α2, α6)

Research indicates that pyrazoloquinolines like this compound exhibit preferential interactions with certain GABAA receptor subtypes. Autoradiography studies showed that this compound preferentially inhibited the binding of [3H]-flunitrazepam in the cerebellum, a brain region rich in α1-containing GABAA receptors, suggesting a degree of selectivity for what was then termed the benzodiazepine type 1 site. nih.gov

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Reference
This compoundα1β3γ20.45 ± 0.04 nih.gov
α2β3γ20.48 ± 0.05 nih.gov
α3β3γ20.43 ± 0.03 nih.gov
α4β3γ231 ± 5 nih.gov
α5β3γ21.1 ± 0.1 nih.gov
α6β3γ20.29 ± 0.02 nih.gov

Interaction with Distinct GABAA Receptor Binding Sites (e.g., Benzodiazepine Binding Site at α+/γ2− Interface, Modulatory Pyrazoloquinolinone (mPQ) Site at α+/β− Interface)

A pivotal discovery in understanding the action of pyrazoloquinolines was the identification of a novel binding site separate from the classical benzodiazepine binding site. nih.govresearchgate.net The classical site is located at the interface between an alpha (α) and a gamma (γ) subunit, typically designated as the α+/γ2− interface. frontiersin.org While compounds like this compound bind to this site, their effects are also mediated by a second, distinct site. nih.govresearchgate.net

This novel modulatory site, sometimes referred to as the modulatory pyrazoloquinolinone (mPQ) site, is located at the interface between an alpha (α) and a beta (β) subunit (the α+/β− interface). frontiersin.orgnih.gov This site is homologous to the classical benzodiazepine site. nih.gov Research has shown that pyrazoloquinolines can act as null modulators or antagonists at the classical α+/γ2− site while simultaneously acting as positive allosteric modulators at the α+/β− site. nih.govresearchgate.net This dual-site interaction explains the mixed agonist-antagonist profile. The interaction at the α+/β− interface allows these compounds to modulate GABAA receptors that lack a gamma subunit (e.g., αβ receptors), broadening their spectrum of action compared to classical benzodiazepines that are dependent on the presence of a γ subunit. nih.govmdpi.com

Structure-Activity Relationships and Rational Ligand Design for Subtype Selectivity

The discovery of the α+/β− binding site has opened new avenues for the rational design of subtype-selective GABAA receptor ligands. nih.gov By modifying the chemical structure of the pyrazoloquinoline scaffold, it is possible to alter a compound's affinity and efficacy at both the classical benzodiazepine site and the novel mPQ site. nih.gov

Studies investigating a series of structural analogs of CGS-9895 have demonstrated that small changes to the molecule can produce compounds that range from positive modulators to null modulators (antagonists) at the α+/β− interface. nih.gov For instance, the nature of the substituent on the phenyl ring of the pyrazoloquinoline core significantly influences its activity and selectivity. This research has led to the identification of the first highly specific positive modulators for α6-containing GABAA receptors. nih.gov Such findings are critical for developing new therapeutic agents with more targeted effects, potentially separating desired anxiolytic actions from unwanted side effects like sedation, amnesia, and dependence, which are linked to modulation of specific alpha subunits (e.g., sedation with α1). sci-hub.se

Pharmacological Profile and Preclinical Therapeutic Efficacy of Cgs 9896

Anxiolytic Efficacy in Animal Models

Preclinical research has explored the anxiolytic efficacy of CGS-9896 across a range of animal models designed to assess anxiety-related behaviors. These models include conflict paradigms, assessments of conditioned responses and brain stimulation reward, discriminative stimulus procedures, and evaluations of exploratory behavior in unconditioned settings.

Anticonflict Activity in Established Footshock Paradigms

This compound has demonstrated anticonflict activity in conventional footshock paradigms nih.gov. These models typically involve training animals to perform a rewarded behavior that is then suppressed by the introduction of punishment, such as a footshock. Anxiolytic compounds are expected to increase the rate of the punished behavior, indicating a reduction in anxiety or fear. This compound has been reported to exhibit such activity nih.gov. Furthermore, studies using fear conditioning paradigms involving footshocks have shown that this compound can interfere with the conditioning of fear responses nih.gov. Unlike some other anxiolytics, this compound achieved this effect without reducing exploratory activity in the initial trial, suggesting an effect on learning or fear processing rather than general behavioral depression nih.gov.

Discriminative Stimulus Properties Associated with Anxiolysis

Studies investigating the discriminative stimulus properties of this compound have provided further insight into its anxiolytic profile. Animals trained to discriminate the internal stimulus produced by this compound have shown generalization to classical anxiolytics like diazepam and meprobamate, as well as to other proposed anxiolytic drugs with low sedative potential nih.gov. This suggests that the subjective state induced by this compound shares similarities with that produced by established anxiolytics nih.gov. The discriminative cue associated with this compound appears to be mediated by an anxiolytic action, supported by findings that the compound does not produce significant sedation or muscle relaxation at anxiolytic doses nih.govnih.gov. This indicates that the discriminative stimulus is likely related to an anxioselective effect nih.gov.

Effects on Exploratory Behavior in Unconditioned Anxiety Models

In unconditioned anxiety models, such as the light/dark transition test or open field test, this compound has demonstrated effects consistent with anxiolytic activity. In the mouse exploratory model, this compound significantly increased the number of light-dark transitions, a behavior often interpreted as reduced anxiety or increased exploration of a novel, potentially aversive environment nih.gov. Importantly, this increase in exploratory behavior occurred at doses that did not alter general spontaneous motor activity, further supporting a specific anxiolytic effect rather than generalized behavioral activation or sedation nih.gov. Pretreatment with a benzodiazepine (B76468) receptor antagonist, Ro15-1788, was found to block the increase in light-dark transitions produced by this compound, suggesting that its anxiolytic effect in this model is mediated through the benzodiazepine receptor nih.gov.

Anticonvulsant Activity

In addition to its anxiolytic properties, this compound has exhibited anticonvulsant activity in various animal models of seizures.

Efficacy in Audiogenic Seizure Models

Studies have demonstrated that this compound possesses anticonvulsant effects, including in audiogenic seizure models. nih.govresearchgate.net While substantial, these anticonvulsant effects were observed to be weaker than those of diazepam in some studies. nih.govresearchgate.net This difference in potency might be attributed, in part, to the muscle relaxant properties of diazepam, which are not prominent with this compound. nih.govresearchgate.net CGS 9896 has also shown efficacy in protecting against seizures induced by pentylenetetrazol and beta-vinyllactic acid. nih.govcapes.gov.brresearchgate.net

Profile Regarding Sedation and Muscle Relaxation

A notable characteristic of this compound is its apparent lack of significant sedation or muscle relaxation in rodent models. smolecule.comnih.govnih.govresearchgate.netcapes.gov.br This contrasts with the typical effects of traditional benzodiazepines like diazepam. smolecule.comnih.govcapes.gov.br

Assessments of motor coordination, such as the rotorod performance test in rats, have shown that this compound does not impair performance. nih.gov In fact, this compound has been observed to block diazepam-induced rotorod impairment. nih.gov Studies evaluating spontaneous motor activity have indicated that this compound causes only a slight decrease or even an increase in activity, further supporting its non-sedating profile within its anxiolytic dose range. nih.govcapes.gov.brnih.gov

Investigations into Tolerance Development and Withdrawal Liability

Research has explored the potential for tolerance development and withdrawal liability associated with this compound, particularly in comparison to traditional benzodiazepines.

Comparative studies with diazepam in mice have investigated the development of tolerance after chronic administration. capes.gov.brnih.gov While tolerance developed to the effects of diazepam on measures of sedation/muscle relaxation, motor activity, and anticonvulsant effects, no significant changes in these parameters were observed after chronic administration of this compound compared to acute treatment. capes.gov.brnih.gov Studies in baboons chronically dosed with lorazepam and this compound also indicated differences in withdrawal profiles. nih.gov

Assessment of precipitated withdrawal, often induced by administering a benzodiazepine receptor antagonist, has been conducted for this compound. In studies with mice, no effects indicative of precipitated withdrawal were observed after withdrawal from this compound, even following chronic administration. capes.gov.brnih.gov In contrast, withdrawal from diazepam resulted in significant alterations in motor activity and convulsion threshold. capes.gov.brnih.gov Similarly, in baboons, this compound-treated subjects did not display precipitated withdrawal signs following administration of a benzodiazepine agonist, unlike those treated with lorazepam. nih.gov These findings suggest that this compound is less likely to be associated with the undesirable tolerance and withdrawal effects typically seen with benzodiazepines. capes.gov.brnih.gov

Table 1: Summary of Preclinical Findings for this compound

Pharmacological EffectObservation in Preclinical StudiesComparison to DiazepamSource(s)
Anxiolytic ActivityDemonstrated in various models. nih.govnih.govnih.govPotency comparable in some models. nih.gov May have anxiolytic activity without sedation. nih.govresearchgate.net nih.govnih.govresearchgate.netnih.gov
Anticonvulsant EfficacySubstantial effects in audiogenic and pentylenetetrazol-induced seizures. nih.govresearchgate.netresearchgate.netWeaker than diazepam in some studies, possibly due to lack of muscle relaxation. nih.govresearchgate.net nih.govresearchgate.netresearchgate.net
SedationNo distinguishable sedation in rodent models. smolecule.comnih.govnih.govresearchgate.netcapes.gov.br Increased or slightly decreased activity. capes.gov.brnih.govDiazepam reduced motor activity and caused sedation. capes.gov.brnih.gov smolecule.comnih.govnih.govresearchgate.netcapes.gov.brnih.gov
Muscle RelaxationNo impairment of traction reflex or rotorod performance. nih.govcapes.gov.brDiazepam impaired traction reflex and rotorod performance. capes.gov.brnih.gov this compound blocked diazepam-induced impairment. nih.gov nih.govcapes.gov.brnih.gov
Tolerance DevelopmentNo observed changes after chronic administration compared to acute effects. capes.gov.brnih.govTolerance developed to effects of diazepam. capes.gov.brnih.gov capes.gov.brnih.gov
Precipitated WithdrawalNo effects observed after administration of a benzodiazepine agonist. capes.gov.brnih.govnih.govWithdrawal from diazepam resulted in significant alterations. capes.gov.brnih.gov Lorazepam caused precipitated withdrawal. nih.gov capes.gov.brnih.govnih.gov

Other Noted Behavioral and Physiological Effects

Preclinical evaluations of this compound have revealed several behavioral and physiological effects beyond its primary anxiolytic and anticonvulsant properties. These include modulation of food intake, gastrointestinal protection in stress models, and interactions with cognitive processes.

Modulation of Food Intake and Appetite

Studies in animal models have demonstrated that this compound can influence food intake. It has been reported to increase appetite or exert a hyperphagic effect wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. Comparative studies with CGS 8216, a close analog and benzodiazepine antagonist, showed contrasting effects, with this compound increasing food intake while CGS 8216 reduced it wikipedia.orgwikipedia.orgwikipedia.org.

The modulatory effects of this compound on food intake appear to be influenced by factors such as food palatability and the duration of food deprivation. Research indicates that increasing diet palatability and/or the duration of food deprivation can impact the sensitivity of tests designed to detect the hyperphagic effect of this compound wikipedia.org. Specifically, under intermediate conditions of food deprivation (16 hours) and with standard or medium palatable diets, a significant hyperphagic effect of this compound was detected wikipedia.org.

Gastrointestinal Protective Effects in Chronic Stress Models

This compound has shown protective effects on the gastrointestinal system, particularly in the context of chronic stress models in animals. Studies have indicated that this compound can reduce the development of gastrointestinal ulcers induced by chronic stress wikipedia.orgwikipedia.orgwikipedia.org.

A comparison study involving this compound and chlordiazepoxide, a full benzodiazepine agonist, investigated their effects on stress-induced gastric ulcers in rats. Both compounds were found to significantly reduce ulcer parameters wikipedia.org. Notably, this compound achieved this reduction without affecting blood glucose levels, suggesting a dissociation between the anti-ulcer effects and potential sedative effects often associated with some benzodiazepine-like drugs wikipedia.org. The anti-ulcer effect of this compound was dose-dependently blocked by the benzodiazepine antagonist flumazenil, further supporting the involvement of benzodiazepine receptors in this protective action wikipedia.org.

Comparative Pharmacological Analyses of Cgs 9896

Comparison with Classical Benzodiazepines (e.g., Diazepam, Lorazepam, Chlordiazepoxide)

CGS-9896 distinguishes itself from classical benzodiazepines like diazepam, lorazepam, and chlordiazepoxide through its unique efficacy and side effect profile. While benzodiazepines are known for their robust anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, this compound presents a more selective anxiolytic action with a notable absence of sedative and muscle-relaxant effects at anxiolytic-effective levels. nih.govpocketdentistry.com

Differential Potency and Efficacy Profiles Across Behavioral Tests

The differences between this compound and classical benzodiazepines are evident in various behavioral paradigms. In tests of punished responding, a model for anxiolytic activity, both this compound and chlordiazepoxide produce dose-related increases in punished drinking. nih.gov However, this compound exerts a less marked effect compared to chlordiazepoxide. nih.gov Similarly, in squirrel monkeys, while this compound, lorazepam, and zopiclone (B121070) all increased rates of both punished and non-suppressed responding, the maximal increases produced by this compound were typically less than those produced by lorazepam.

In anticonvulsant testing, the distinction is even clearer. Diazepam is a potent agent against pentylenetetrazole (PTZ)-induced seizures. bohrium.com In contrast, this compound demonstrates only weak antipentylenetetrazole activity in mice, even at doses that achieve near-maximal displacement of [³H]flunitrazepam from benzodiazepine (B76468) receptors in vivo. bohrium.comnih.gov For instance, while 4 mg/kg of diazepam fully protects against PTZ-induced seizures, even at 100 mg/kg, this compound only protected 50% of the animals. bohrium.com This suggests that this compound has a lower intrinsic efficacy at the benzodiazepine receptor compared to full agonists like diazepam. bohrium.com

Furthermore, in drug discrimination studies, rats trained to recognize chlordiazepoxide also recognized this compound, indicating some shared stimulus properties. However, the stimulus properties of this compound appeared weaker than those of chlordiazepoxide. nih.gov

CompoundBehavioral TestRelative Potency/EfficacySource
This compoundPunished Responding (Rat)Less marked effect than Chlordiazepoxide nih.gov
This compoundPunished Responding (Squirrel Monkey)Lower maximal effect than Lorazepam
This compoundAnticonvulsant (PTZ, Mouse)Weak partial agonist; significantly less potent than Diazepam bohrium.comnih.gov
DiazepamAnticonvulsant (PTZ, Mouse)Potent full agonist bohrium.com
ChlordiazepoxidePunished Responding (Rat)Potent effect nih.gov

Contrasting Behavioral Side Effect Profiles (e.g., Sedation, Muscle Relaxation)

A primary distinguishing feature of this compound is its separation of anxiolytic effects from the sedative and muscle-relaxant side effects that characterize classical benzodiazepines. nih.gov Research has consistently shown that this compound does not produce sedation or muscle relaxation within its anxiolytic dose range. nih.gov In mouse exploratory models, this compound demonstrated anxiolytic activity without affecting general locomotor activity, a common measure of sedation. nih.gov This anxioselective profile is a significant departure from agents like diazepam and chlordiazepoxide, for which sedation, drowsiness, and motor incoordination are common dose-dependent effects. pocketdentistry.comnih.gov

While low doses of chlordiazepoxide can increase certain types of operant responding, higher doses typically lead to a decrease in response rates, an effect often linked to sedation. nih.gov this compound, however, reduces the number of reinforcers in similar schedules without affecting the rate of responding, suggesting a different mechanism of action that is not dependent on sedation. nih.gov This lack of sedative properties has been a key focus of its pharmacological characterization. nih.gov

Comparison with Other Non-Benzodiazepine Anxiolytics (e.g., Zopiclone, CL 218 ,872, ZK 91296)

This compound's pharmacological profile is also distinct when compared to other non-benzodiazepine compounds that interact with the benzodiazepine receptor.

CL 218 ,872: This compound, a triazolopyridazine, is known to have some partial agonist activity and is a weak enhancer of GABA responses. umich.edu Unlike diazepam, CL 218 ,872 has little activity against bicuculline-induced seizures and exhibits reduced sedative activity. umich.edu In drug discrimination studies, CL 218 ,872 generalized to the this compound cue, suggesting they produce similar internal states related to anxiolysis with low sedative potential. nih.gov However, this compound appears to be a more potent modulator of GABA currents in certain GABAA receptor subunit combinations (α1β2γ1) compared to CL 218 ,872. meduniwien.ac.at

ZK 91296: This β-carboline derivative, along with this compound, was found to be a pure antagonist at the benzodiazepine receptor on mouse neurons in cell culture, showing no intrinsic effects on GABA responses on its own. nih.gov This contrasts with other compounds like Ro 15-1788 (a weak partial agonist) and CGS 8216 (a weak partial inverse agonist) in the same system. nih.gov Both this compound and ZK 91296 antagonized the enhancement of GABA responses by diazepam. nih.gov

CompoundClassKey Comparative Feature vs. This compoundSource
ZopicloneCyclopyrroloneExhibits a behavioral profile much closer to classical benzodiazepines than this compound. nih.gov
CL 218,872TriazolopyridazineGeneralizes to the this compound discriminative cue; both have low sedative potential. This compound is a more potent modulator at some GABAA receptor subtypes. nih.govmeduniwien.ac.at
ZK 91296β-carbolineClassified as a pure antagonist alongside this compound in specific neuronal preparations, devoid of intrinsic effects on GABA responses. nih.gov

Interactions with Benzodiazepine Receptor Antagonists (e.g., Ro 15-1788, CGS 8216)

The interaction of this compound with benzodiazepine receptor antagonists is crucial for defining its mechanism of action. These interactions confirm that its effects are mediated through the benzodiazepine receptor and further elucidate its mixed agonist-antagonist character.

Reversal of this compound Agonist-like Effects

The agonist-like effects of this compound are reliably blocked by benzodiazepine receptor antagonists. Pretreatment with the antagonist Ro 15-1788 (flumazenil) effectively blocks the anxiolytic effects of this compound in mouse exploratory models. This reversal demonstrates that the anxiolytic action of this compound is mediated through the benzodiazepine receptor. nih.gov Similarly, in drug discrimination studies, the stimulus effects of this compound were fully antagonized by Ro 15-1788.

In squirrel monkeys, the rate-increasing effects of this compound on both punished and non-punished responding were antagonized by Ro 15-1788, further confirming a shared mechanism with benzodiazepine agonists. Interestingly, high doses of this compound itself can antagonize the effects of other agonists like lorazepam, highlighting its own antagonist properties.

Modulatory Influence on Antagonist-Induced Behavioral and Biochemical Effects

Beyond simple reversal, this compound can actively modulate the effects of other benzodiazepine receptor ligands, including antagonists that possess their own intrinsic activity (i.e., partial or inverse agonists). In studies using mouse spinal cord neurons, Ro 15-1788 acts as a weak partial agonist, and CGS 8216 acts as a weak partial inverse agonist, by slightly enhancing or reducing GABA responses, respectively. nih.gov this compound was shown to antagonize these intrinsic effects of both Ro 15-1788 and CGS 8216 on GABA responses. nih.gov

This finding is significant as it positions this compound as a more "neutral" antagonist in this specific neuronal system, capable of counteracting both weak positive and weak negative allosteric modulation at the benzodiazepine receptor. nih.gov This capacity to reverse the effects of both an agonist (diazepam) and a partial inverse agonist (CGS 8216) underscores the complex, mixed-profile nature of this compound. nih.govnih.gov

Comparison with Structurally Related Pyrazoloquinolines (e.g., CGS 8216, CGS 9895)

The pharmacological profile of this compound, a pyrazoloquinoline derivative, is best understood in the context of its structural analogs, particularly CGS 8216 and CGS 9895. These compounds share the same pyrazoloquinoline core but differ in the substitution on the N-phenyl ring, leading to distinct interactions with the GABA-A receptor and, consequently, markedly different pharmacological effects. While this compound is characterized as a partial agonist or a mixed agonist-antagonist, CGS 8216 acts as a weak inverse agonist, and CGS 9895 is considered a null modulator or antagonist. nih.govmdpi.com

These compounds all bind with high affinity to benzodiazepine receptors. nih.govnih.gov However, their varying effects underscore the sensitivity of the receptor to subtle structural modifications. For instance, this compound has demonstrated anxiolytic and anticonvulsant properties, yet it does not produce the significant sedation or muscle relaxation associated with classical benzodiazepines. nih.gov In fact, it has been shown to antagonize the motor impairment induced by diazepam. nih.gov In contrast, CGS 8216 is noted for its potent antagonist effects on benzodiazepine actions. nih.gov

Studies in squirrel monkeys have further elucidated the mixed agonist-antagonist profile of this compound. At lower to intermediate doses, it increased rates of both punished and unpunished responding, an agonist-like effect. nih.gov However, at higher doses, it antagonized the rate-increasing effects of the full agonist lorazepam, demonstrating its antagonist properties. nih.gov This dual activity is a key feature that distinguishes it from its close relatives.

Structure-Activity Differences Leading to Distinct Agonist Versus Antagonist Actions

The divergence in the pharmacological profiles of this compound, CGS 8216, and CGS 9895 is a clear illustration of structure-activity relationships. The primary structural difference among these three compounds lies in the substituent at the para-position of the 2-phenyl group.

This compound possesses a chlorine atom at this position (2-(4-chlorophenyl)-2,5-dihydropyrazolo[4,3-c]quinoline-3(3H)-one). nih.govnih.gov This substitution is critical for its partial agonist or mixed agonist-antagonist properties.

CGS 8216 is the unsubstituted parent compound (2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one). nih.govnih.gov The absence of a substituent at the para-position results in a compound with weak inverse agonist or antagonist characteristics. nih.gov

CGS 9895 has a methoxy (B1213986) group at the para-position (2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one). nih.gov This modification leads to a compound that acts as a null modulator or antagonist at the high-affinity benzodiazepine binding site, but can also function as a positive allosteric modulator at a different, low-affinity site. mdpi.com

This relationship highlights how the electronic and steric properties of the substituent on the phenyl ring dictate the functional activity at the benzodiazepine receptor. The electron-withdrawing nature of the chlorine atom in this compound appears to confer a degree of intrinsic efficacy (agonist activity) that is absent in the unsubstituted CGS 8216. Conversely, the electron-donating methoxy group in CGS 9895 results in a compound that is essentially devoid of intrinsic activity at the classical benzodiazepine site.

The table below summarizes the key structural and pharmacological differences between these pyrazoloquinoline derivatives.

CompoundSubstituent at para-position of 2-phenyl groupPharmacological Profile
This compound Chlorine (Cl)Partial Agonist / Mixed Agonist-Antagonist
CGS 8216 Hydrogen (H)Weak Inverse Agonist / Antagonist
CGS 9895 Methoxy (OCH3)Null Modulator / Antagonist / Positive Allosteric Modulator

Research Methodologies and Experimental Design Considerations for Cgs 9896 Studies

In Vitro Radioligand Binding Assays

In vitro radioligand binding assays are fundamental in determining the affinity and specificity of a compound for its target receptors. These studies for CGS-9896 have been crucial in identifying its primary site of action. The core principle of these assays involves the use of a radiolabeled ligand (a molecule that binds to a receptor) to quantify the extent to which an unlabeled compound, such as this compound, can displace it from the receptor. This displacement is indicative of the compound's binding affinity.

Use of Tritiated Ligands (e.g., [3H]-Flunitrazepam, [3H]-Propyl Beta-Carboline-3-Carboxylate)

To investigate the binding characteristics of this compound, researchers have utilized tritiated ligands, which are molecules where one or more hydrogen atoms are replaced by tritium (B154650) ([3H]), a radioactive isotope of hydrogen. The low-energy beta particles emitted by tritium can be detected and quantified, allowing for precise measurement of ligand binding.

[3H]-Flunitrazepam: This is a classic radiolabeled benzodiazepine (B76468) agonist used to label benzodiazepine binding sites on the GABA-A receptor complex. patsnap.comwikipedia.org Studies have shown that this compound potently binds to these receptors. nih.gov In one study, this compound was found to preferentially inhibit the binding of [3H]-flunitrazepam at cerebellar sites compared to hippocampal dentate gyrus sites, although this effect was modest. nih.gov This suggests that this compound may have a degree of selectivity for different subtypes of the benzodiazepine receptor, specifically showing preferential action at putative benzodiazepine type 1 sites. nih.gov

[3H]-Propyl Beta-Carboline-3-Carboxylate ([3H]-PrCC): This radioligand, a derivative of beta-carboline-3-carboxylate, also binds with high affinity to benzodiazepine receptors. nih.govnih.gov Although direct displacement studies with this compound and [3H]-PrCC are not explicitly detailed in the provided context, the fact that both this compound and [3H]-PrCC bind to the same class of receptors indicates their competitive interaction at this site. nih.govnih.gov The binding of [3H]-PrCC is known to be modulated by chloride ions and GABA, reflecting its interaction with the GABA-A receptor complex. nih.gov

Competitive Inhibition Study Designs

Competitive inhibition studies are a cornerstone of radioligand binding assays and are used to determine the binding affinity (expressed as the Ki value) of an unlabeled compound. In these experiments, a fixed concentration of a radioligand (like [3H]-flunitrazepam) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound).

The fundamental principle is that both the radioligand and the competitor drug are vying for the same binding sites on the receptor. As the concentration of this compound increases, it displaces more of the radioligand from the receptors, leading to a decrease in the measured radioactivity. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be converted to the inhibition constant (Ki), which represents the affinity of the competitor for the receptor.

Studies have demonstrated that this compound potently displaces ligands from benzodiazepine receptors, indicating a high affinity for these sites. nih.gov The preferential inhibition of [3H]-flunitrazepam binding in the cerebellum further supports the use of competitive inhibition designs to delineate the regional binding profile of this compound. nih.gov

Table 1: Radioligand Binding Profile of this compound

RadioligandTarget ReceptorKey FindingReference
[3H]-FlunitrazepamBenzodiazepine Receptor (GABA-A complex)This compound potently binds to benzodiazepine receptors and shows preferential inhibition at cerebellar sites. nih.govnih.gov
[3H]-Propyl Beta-Carboline-3-CarboxylateBenzodiazepine Receptor (GABA-A complex)Inferred competitive binding with this compound at the same receptor sites. nih.govnih.govnih.gov

In Vivo Behavioral Pharmacology Models

To understand the functional consequences of this compound's receptor binding, researchers utilize in vivo behavioral pharmacology models. These models in animals are designed to assess the anxiolytic, anticonvulsant, and other central nervous system effects of a compound.

Rodent Models of Anxiety (e.g., Conflict Tests, Light-Dark Box, Brain Stimulation Reward)

Rodent models of anxiety are pivotal for evaluating the potential anxiolytic (anxiety-reducing) properties of a drug. scielo.brinotiv.com

Conflict Tests: These tests create a situation where a motivated behavior, such as lever pressing for a food reward, is suppressed by the concurrent delivery of a mild punishment, like a footshock. Anxiolytic drugs typically increase the rate of punished responding, indicating a reduction in the suppressive effect of the punishment. This compound has demonstrated anticonflict activity in such conventional footshock paradigms. nih.gov

Light-Dark Box: This model is based on the innate aversion of rodents to brightly illuminated areas and their natural tendency to explore novel environments. The apparatus consists of a dark, enclosed compartment and a brightly lit, open compartment. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments. In a mouse exploratory model of anxiety, this compound was found to significantly increase the number of light-dark transitions, an effect that was blocked by the benzodiazepine receptor antagonist Ro15-1788, confirming its mechanism of action. nih.gov

Brain Stimulation Reward (BSR): The BSR paradigm provides a measure of the rewarding and motivational effects of stimuli. wikipedia.orgnih.gov Animals are trained to perform an action, such as pressing a lever, to receive a brief electrical stimulation to a reward-related brain area. Anxiolytic compounds can alter the response to this stimulation. This compound has been shown to selectively lengthen the latency to terminate self-initiated brain stimulation reward, which is interpreted as an anxiolytic-like effect. nih.gov This finding extends the anxiolytic profile of this compound to a model that does not rely on footshock-induced conflict. nih.gov

Chemically-Induced Seizure Models (e.g., Bicuculline (B1666979), Pentylenetetrazol)

Chemically-induced seizure models are employed to assess the anticonvulsant potential of a compound. researchgate.net These models involve administering a chemical convulsant that induces seizures, and the test compound is evaluated for its ability to prevent or reduce the severity of these seizures.

Bicuculline: Bicuculline is a competitive antagonist of the GABA-A receptor. By blocking the inhibitory action of GABA, it leads to generalized seizures. While direct studies of this compound against bicuculline-induced seizures are not detailed in the provided context, its action at the benzodiazepine receptor suggests it would likely modulate the effects of GABA-A receptor antagonists.

Pentylenetetrazol (PTZ): Pentylenetetrazol is a central nervous system stimulant that is thought to exert its convulsant effects by acting as a non-competitive antagonist at the GABA-A receptor complex. nih.govnih.gov this compound has been shown to antagonize pentylenetetrazol-induced seizures. nih.gov Its anticonvulsant effects in this model were found to be substantial, although weaker than those of diazepam. nih.gov

Drug Discrimination Paradigms and Stimulus Generalization

Drug discrimination is a sophisticated behavioral paradigm used to assess the subjective effects of a drug. wikipedia.orgmeliordiscovery.comlabcorp.com Animals are trained to recognize the interoceptive (internal) cues produced by a specific drug and to make a differential response (e.g., pressing one of two levers) to receive a reward.

Once trained, the animals can be tested with other compounds to see if they "generalize" to the training drug, meaning they make the same response as they would to the training drug. This indicates that the test compound produces similar subjective effects.

Rats have been successfully trained to discriminate this compound from its vehicle. nih.govnih.gov In these studies, the discriminative stimulus effects of this compound were dose-responsive. nih.gov

Stimulus Generalization: When tested with other drugs, animals trained on this compound showed generalization to classical anxiolytics like chlordiazepoxide and pentobarbital, as well as to other compounds with anxiolytic potential such as CL 218 ,872 and tracazolate. nih.govnih.gov This suggests that this compound produces subjective effects that are similar to those of known anxiolytics. nih.gov The discriminative cue of this compound was fully antagonized by the benzodiazepine antagonist Ro15-1788 and by pentylenetetrazol, further cementing its action at the benzodiazepine receptor. nih.gov

Table 2: In Vivo Behavioral Effects of this compound

Behavioral ModelSpecific TestObserved Effect of this compoundReference
Rodent Models of AnxietyConflict TestsDemonstrated anticonflict activity. nih.gov
Light-Dark BoxSignificantly increased light-dark transitions. nih.gov
Brain Stimulation RewardLengthened latency to terminate self-initiated stimulation. nih.gov
Chemically-Induced Seizure ModelsPentylenetetrazol-Induced SeizuresAntagonized seizures, though weaker than diazepam. nih.gov
Drug Discrimination ParadigmsDrug DiscriminationRats were trained to discriminate this compound from vehicle. nih.govnih.gov
Stimulus GeneralizationGeneralized to chlordiazepoxide, pentobarbital, and other anxiolytics. nih.govnih.gov

Assessment of Motor Function and Activity (e.g., Rotarod, Traction Reflex, Locomotor Activity)

The evaluation of this compound in rodent models has consistently shown a lack of sedative or muscle-relaxant properties, distinguishing it from classical benzodiazepines. nih.gov Studies designed to assess motor coordination and activity have been crucial in establishing this profile.

In rats, this compound did not impair performance on the rotarod, a test that measures motor coordination and balance. nih.gov Furthermore, when co-administered, this compound was found to block the motor impairment induced by diazepam on the rotarod. nih.gov In mice, the compound did not affect the traction reflex, a test evaluating motor strength. nih.gov

General locomotor activity was also examined to assess for potential sedative effects. In a photocell-equipped activity monitor, this compound did not cause any change in spontaneous motor activity at doses known to be effective for anxiety-like behaviors. nih.govcapes.gov.br Other research noted that it only slightly decreased motor activity, indicating an absence of significant sedation. nih.gov This separation of anxiolytic effects from motor side effects is a key characteristic of the compound. nih.gov

Table 1: Summary of this compound Effects on Motor Function Use the filters to explore the data.

TestAnimal ModelObserved Effect of this compoundSource
Rotarod PerformanceRatNo impairment nih.gov
Traction ReflexMouseNo impairment nih.gov
Locomotor ActivityMouseNo change in spontaneous activity nih.govcapes.gov.br
Diazepam-Induced ImpairmentRatBlocked impairment nih.gov

Electrophysiological Techniques in Neuronal Cultures

Electrophysiological studies are used to directly measure neuronal function and how it is modulated by chemical compounds. criver.com These techniques allow researchers to record electrical signals, such as action potentials and postsynaptic potentials, from individual neurons or neuronal networks. wisc.edumdpi.com For this compound, these methods have been vital for characterizing its action at the cellular level on the central nervous system.

Intracellular Microelectrode Recording from Spinal Cord and Cerebral Hemisphere Neurons

To understand the direct effects of this compound on neuronal excitability, researchers have utilized intracellular microelectrode recording techniques. nih.gov This method involves inserting a very fine electrode into a single neuron to measure its membrane potential directly, offering high-resolution data on how a compound affects the cell. wisc.edu

Studies were conducted on neurons isolated from the mouse spinal cord and cerebral hemispheres grown in primary dissociated cell culture. nih.gov In these experiments, intracellular recordings demonstrated that this compound, applied in concentrations from 1 nM to 10 µM, was devoid of any intrinsic effects on the neurons' membrane properties. nih.gov This means that this compound, by itself, did not alter the resting membrane potential or firing characteristics of either spinal cord or cerebral hemisphere neurons. nih.gov

Analysis of GABA-Evoked Responses and Their Modulation

The primary mechanism of action for this compound involves its interaction with the benzodiazepine binding site on the GABA-A receptor. Electrophysiological studies have been essential in detailing the nature of this interaction. The focus of this research is on how the compound modulates the neuronal response to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. nih.gov

Using intracellular recordings on mouse spinal cord neurons, researchers found that this compound acts as a pure antagonist at the benzodiazepine receptor. nih.gov While agonists like diazepam (DZ) enhance the response of neurons to GABA, this compound was shown to block this enhancement in a concentration-dependent manner, with an IC50 value of 17 nM. nih.gov The compound also antagonized the effects of both weak partial agonists (like Ro 15-1788) and weak partial inverse agonists (like CGS 8216) on GABA responses. nih.gov These findings classify this compound as a pure antagonist, as it competitively blocks the receptor site without producing an effect of its own, thereby preventing both agonists and inverse agonists from acting. nih.gov

Table 2: Classification of Benzodiazepine Receptor Ligands based on GABA Response Modulation in Cultured Neurons This table summarizes the functional activity of various compounds at the GABA-A receptor as determined by electrophysiological recordings.

CompoundFunctional ClassificationEffect on GABA ResponseSource
Diazepam (DZ)AgonistEnhances nih.gov
Ro 15-1788Weak Partial AgonistSlightly enhances nih.gov
CGS 8216Weak Partial Inverse AgonistSlightly reduces nih.gov
DMCMInverse AgonistReduces nih.gov
This compoundPure AntagonistNo intrinsic effect; blocks effects of other ligands nih.gov
ZK 91296Pure AntagonistNo intrinsic effect; blocks effects of other ligands nih.gov

Computational and Molecular Modeling Approaches

Computational methods are powerful tools in drug discovery that provide insight into how a ligand like this compound interacts with its receptor at a molecular level. nih.gov These approaches can predict binding modes and help explain the structural basis for a compound's pharmacological profile. mdpi.com

Structure-Guided Computational Methods for Receptor Interactions

Structure-guided computational methods, such as molecular docking, have been used to predict how this compound binds within the benzodiazepine site of different GABA-A receptor subtypes. nih.gov In one study, this compound was docked into homology models of the α1+/β3− and α6+/β3− receptor interfaces. nih.gov The results were analyzed by grouping the predicted binding poses into clusters. nih.gov

For the α1+/β3− interface, this compound showed a clear preference for a specific binding orientation, known as pose cluster 1.1. nih.gov However, when docked into the α6+/β3− interface, it populated two different pose clusters (6.1 and 6.3) in a more ambivalent fashion. nih.gov This difference in binding prediction between receptor subtypes provides a structural hypothesis for the compound's observed pharmacological activity and selectivity. nih.gov The analysis suggested that while the core fused ring system of this compound binds similarly in both subtypes, a key part of the molecule (ring D) is positioned differently, leading to distinct interactions with the protein. nih.gov

Pharmacophore Modeling for Ligand Recognition and Activation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to be recognized by and to activate a biological target. nih.govnih.gov While a specific pharmacophore model for this compound was not explicitly generated in the available literature, the computational docking studies provide the foundational data for such a model.

The analysis of binding poses for this compound and related compounds helps to define the key features for ligand recognition. nih.gov For example, the finding that this compound and another compound, PWZ-009A1, both populate pose cluster 6.3 in the α6β3γ2 receptor and share a similar modest efficacy profile suggests that this specific binding mode is a key structural determinant for that level of activity. nih.gov The distinct orientation of the molecule's D-ring in different poses highlights a critical feature that influences its interaction with the receptor and, consequently, its functional efficacy. nih.gov This type of structure-activity relationship, derived from computational analysis, is central to defining a pharmacophore for a class of compounds.

Implications for Therapeutics and Future Research Directions

Utility as a High-Affinity Ligand and Investigative Tool for Benzodiazepine (B76468) Receptor Research

CGS-9896 exhibits high affinity for brain benzodiazepine receptors, with subnanomolar Ki values in several brain regions escholarship.orgnih.gov. This high affinity makes it a valuable tool for the continued study of benzodiazepine receptors escholarship.orgcolab.ws. Research using this compound has contributed to understanding the interaction within the GABA/benzodiazepine receptor complex wikipedia.orgwikidoc.org. For instance, the inhibition of [³H]propyl beta-carboline-3-carboxylate ([³H]-PCC) binding by this compound was enhanced by GABA, but not by chloride ion, predicting benzodiazepine agonist-type activity escholarship.orgnih.gov. Studies have also utilized this compound to characterize the properties of benzodiazepine receptors in various brain regions nih.gov. Its interaction with the benzodiazepine receptor is blocked by benzodiazepine receptor antagonists like Ro15-1788, further supporting its action through this site nih.gov.

Strategies for Exploration of Novel Derivatives with Enhanced GABAA Receptor Subtype Selectivity

The GABAA receptor is a pentameric structure assembled from various subunits (α1–6, β1–3, γ1–3, δ, ε, π, ρ1–3, θ), leading to significant receptor heterogeneity and diverse pharmacological profiles meduniwien.ac.atucl.ac.uk. This compound, as a pyrazoloquinoline, belongs to a class of compounds that have been studied for their affinity to benzodiazepine receptors nih.govresearchgate.net. Research into pyrazoloquinolinones, including structural analogues of compounds like CGS-9895 (a related pyrazoloquinolinone), has revealed that these compounds can interact with different binding sites on the GABAA receptor, including the benzodiazepine binding site at the α+/γ− interface and a modulatory site at the extracellular α+/β− interface nih.govresearchgate.netfrontiersin.org. The modulatory action of some pyrazoloquinolinones is dependent on the specific α and β subunit isoforms present in the receptor researchgate.netresearchgate.net. This subunit selectivity presents an opportunity for the development of novel derivatives of this compound with enhanced selectivity for specific GABAA receptor subtypes nih.govresearchgate.nettapna.org.au. Targeting specific subtypes could lead to more targeted therapeutic effects with reduced off-target effects ucl.ac.uk. For example, studies have investigated structural analogues of pyrazoloquinolinones to identify compounds with pronounced functional selectivity for specific subtypes like α6β2/3γ2 receptors researchgate.netfrontiersin.org. Exploring modifications to the this compound structure could yield derivatives that selectively modulate GABAA receptors containing particular alpha or beta subunits, potentially leading to therapies with improved efficacy and side effect profiles for specific conditions.

Contribution to Understanding GABAA Receptor Heterogeneity and Allosteric Modulation

This compound's interaction with the GABAA receptor complex has contributed to the broader understanding of receptor heterogeneity and allosteric modulation researchgate.netmdpi.com. GABAA receptors are modulated by various allosteric ligands that bind to sites distinct from the GABA binding site wikipedia.org. Benzodiazepines, including compounds like this compound, are positive allosteric modulators that enhance GABA-induced chloride currents by increasing the frequency of channel opening tapna.org.aubenzoinfo.com. Studies with this compound and related pyrazoloquinolinones have helped to delineate the existence and properties of different allosteric binding sites on the GABAA receptor nih.govfrontiersin.orgresearchgate.net. For instance, research indicates that pyrazoloquinolinones can interact with both the classical benzodiazepine site and a separate modulatory site at the α+/β− interface nih.govfrontiersin.org. The observation that this compound's effect on [³H]-PCC binding is enhanced by GABA highlights the allosteric nature of its interaction with the receptor complex escholarship.orgnih.gov. Investigating the binding modes of pyrazoloquinolinones, including this compound, at different GABAA receptor interfaces is crucial for understanding the complex structure-activity landscape and guiding the design of ligands with desired modulatory profiles frontiersin.org.

Significance in the Study of Mechanisms Underlying Pharmacological Tolerance and Withdrawal

The distinct profile of this compound regarding tolerance and withdrawal, particularly when compared to diazepam, makes it a valuable compound for investigating the mechanisms underlying these phenomena capes.gov.brnih.govresearchgate.net. While benzodiazepines are known to cause tolerance and dependence with chronic use, the underlying mechanisms are not fully understood but are believed to involve adaptive changes in GABAA receptors researchgate.net. These changes may include uncoupling of the receptor, intracellular trafficking, and post-translational modifications researchgate.net. The lack of observed tolerance or withdrawal effects with chronic this compound administration in animal models, despite its interaction with the benzodiazepine receptor site, suggests that the partial agonist activity or its specific binding mode may differentially influence the adaptive changes in GABAA receptors compared to full agonists like diazepam capes.gov.brnih.gov. Studying the molecular and cellular effects of chronic this compound exposure could provide insights into the specific receptor alterations or downstream signaling pathways that contribute to tolerance and withdrawal liability associated with full benzodiazepine agonists. This research could inform the development of future anxiolytics with reduced dependence potential.

Q & A

Basic Research Questions

Q. How can researchers determine the key pharmacological properties of CGS-9896 in preclinical studies?

  • Methodological Answer : Begin with a systematic literature review to identify existing data on this compound's receptor binding affinity, selectivity, and metabolic stability. Use in vitro assays (e.g., radioligand binding assays) to validate findings, ensuring protocols align with reproducibility standards . Design dose-response experiments with appropriate controls (e.g., vehicle and positive controls) to establish baseline efficacy. Tabulate results in comparative matrices to highlight interactions with related targets .

Q. What experimental design principles should guide initial studies on this compound's mechanism of action?

  • Methodological Answer : Adopt a hypothesis-driven approach with factorial designs to isolate variables (e.g., concentration, exposure time). Incorporate blinding and randomization to minimize bias. For in vivo models, use power analysis to determine sample sizes, ensuring statistical validity . Include replication across independent experiments to confirm reproducibility, as per guidelines for rigorous preclinical research .

Q. How can researchers validate the specificity of analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer : Perform cross-validation using orthogonal techniques (e.g., LC-MS/MS vs. ELISA) to confirm assay specificity. Spike recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) should achieve >85% accuracy. Reference standards must be characterized for purity (e.g., NMR, HPLC) and stored under controlled conditions to prevent degradation .

Advanced Research Questions

Q. How should contradictions in this compound’s efficacy data across different experimental models be resolved?

  • Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Apply sensitivity analysis to assess the impact of experimental conditions (e.g., pH, temperature) on outcomes. Use ANCOVA to statistically adjust for covariates, and validate findings through independent replication in optimized models .

Q. What strategies optimize the synthesis protocol of this compound for high-purity yield in academic settings?

  • Methodological Answer : Employ Design of Experiments (DoE) to test reaction parameters (e.g., catalyst load, solvent polarity). Monitor purity via spectroscopic methods (e.g., 1H^1H-NMR, HPLC-UV) and optimize purification steps (e.g., column chromatography gradients). Document deviations rigorously and compare yields against theoretical calculations to identify inefficiencies .

Q. How can multi-omics data be integrated to elucidate this compound’s off-target effects?

  • Methodological Answer : Combine transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (LC-MS) datasets using bioinformatics pipelines (e.g., pathway enrichment analysis in Gene Ontology). Apply machine learning models (e.g., random forests) to prioritize high-confidence off-targets. Validate predictions via CRISPR-based knockout studies in cellular models .

Methodological Considerations

  • Data Reproducibility : Document experimental protocols in detail, including instrument calibration and batch-specific reagent lots, to enable replication .
  • Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines; human-derived data must follow IRB-approved protocols .
  • Contradiction Analysis : Use iterative hypothesis testing and triangulation with independent datasets to resolve discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.